molecular formula C10H10FN3O2 B1529127 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 1896489-92-1

3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B1529127
CAS RN: 1896489-92-1
M. Wt: 223.2 g/mol
InChI Key: NECNVQSMTPKYCX-UHFFFAOYSA-N
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Description

Quinazolinedione compounds are a class of heterocyclic compounds that have been studied for their potential therapeutic applications . They contain a quinazoline core, which is a type of nitrogen-containing heterocycle, and a dione group, which consists of two carbonyl (C=O) groups .


Molecular Structure Analysis

Quinazolinediones have a complex molecular structure with multiple functional groups. They typically contain a quinazoline core, which is a bicyclic structure containing two nitrogen atoms . The dione group consists of two carbonyl (C=O) groups . The exact molecular structure of “3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving quinazolinediones would depend on the specific functional groups present in the molecule. For instance, the aminoethyl group could potentially undergo reactions typical of amines, such as acylation or alkylation . The dione group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione” would depend on its specific structure. Generally, quinazolinediones are expected to have relatively high melting points due to the presence of multiple hydrogen bonding sites . They may also exhibit good solubility in polar solvents due to their polar functional groups .

Scientific Research Applications

Fluorescent Labeling and Detection

Quinazoline derivatives, such as 4,7-phenanthroline-5,6-dione (phanquinone), have been used as fluorogenic labeling reagents for the liquid chromatographic analysis of amino acids. This application is crucial for quality control in pharmaceutical formulations, enabling the detection and quantification of amino acids in various dosage forms. The method leverages the compound's ability to react with primary amino functions, producing fluorescent derivatives that can be separated and detected efficiently (Gatti, Gioia, & Pietra, 2002).

Antibacterial Activity

Research into quinazoline derivatives has also highlighted their potential in antibacterial applications. For instance, certain naphthyridones and quinolones with novel N-1 substituents have shown extremely potent activities against both Gram-positive and Gram-negative bacteria. This indicates the significant therapeutic potential of quinazoline derivatives in treating bacterial infections (Kuramoto et al., 2003).

Synthetic Chemistry

Quinazoline derivatives serve as key intermediates in the synthesis of other complex molecules. Their synthesis, often involving the use of carbon dioxide and catalytic amounts of bases, demonstrates the compounds' importance in green chemistry and the development of sustainable chemical processes. Such synthetic applications contribute to the production of intermediates for drugs and other biologically active molecules (Mizuno et al., 2007).

Photostability and Fluorescence Applications

Novel benzo[de]isoquinoline-1,3-dione derivatives have been synthesized to explore their photophysical properties for potential use in fluorescence-based applications. These compounds, featuring stabilizer fragments for enhanced photostability, showcase the role of quinazoline derivatives in developing fluorescent materials with potential applications in bioimaging and sensors (Bojinov & Panova, 2007).

Mechanism of Action

The mechanism of action of quinazolinedione compounds would depend on their specific structure and the target they interact with. Some quinazolinediones have been studied for their potential as anticancer agents, where they may work by inhibiting certain enzymes involved in cell proliferation .

Future Directions

The study of quinazolinedione compounds is an active area of research, with potential applications in medicinal chemistry . Future research could focus on exploring the therapeutic potential of “3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione” and related compounds, as well as developing more efficient synthesis methods.

properties

IUPAC Name

3-(2-aminoethyl)-6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECNVQSMTPKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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